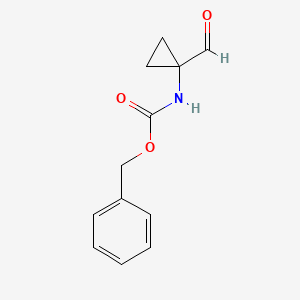

Benzyl (1-formylcyclopropyl)carbamate

Description

Benzyl (1-formylcyclopropyl)carbamate is a carbamate derivative featuring a cyclopropane ring substituted with a formyl group (-CHO) and a benzyloxycarbonyl (Cbz) protecting group. This compound is of interest in organic synthesis and medicinal chemistry due to the unique reactivity of the cyclopropane ring and the formyl group, which can serve as a precursor for further functionalization.

Properties

IUPAC Name |

benzyl N-(1-formylcyclopropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c14-9-12(6-7-12)13-11(15)16-8-10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQLUEONQFAZVQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C=O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401251800 | |

| Record name | Phenylmethyl N-(1-formylcyclopropyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401251800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103500-23-8 | |

| Record name | Phenylmethyl N-(1-formylcyclopropyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103500-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylmethyl N-(1-formylcyclopropyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401251800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Material Preparation

The process often begins with a cyclopropanecarboxylate derivative, such as methyl 1-(methoxycarbonyl)cyclopropanecarboxylate, which undergoes carbamate formation via reaction with tert-butyl alcohol and diphenylphosphoryl azide in the presence of triethylamine and toluene solvent. This step yields tert-butyl 1-(formyl)cyclopropyl(methyl)carbamate intermediates.

Benzylation Step

The carbamate intermediate is then benzylated using benzyl bromide in the presence of sodium hydride and dimethylformamide (DMF) as solvent. This alkylation step introduces the benzyl group onto the nitrogen of the carbamate, producing benzyl carbamate derivatives. The reaction is typically carried out at ambient temperature followed by heating to 60°C to drive completion.

Reduction to Hydroxymethyl Intermediate

The benzylated carbamate is subjected to reduction with lithium borohydride in tetrahydrofuran (THF) at room temperature and reflux conditions. This step converts ester groups to hydroxymethyl groups, yielding tert-butyl benzyl[1-(hydroxymethyl)cyclopropyl]carbamate as an intermediate.

Conversion to Formyl Derivative

The critical transformation to benzyl (1-formylcyclopropyl)carbamate is achieved by selective reduction using lithium aluminum hydride (LiAlH4) in THF under ice-cooling conditions. The reaction proceeds for about 30 minutes, followed by quenching with water and sodium hydroxide solution. This yields the formylated product with high purity and approximately 89% yield.

Representative Reaction Conditions and Yields

Analytical Data Supporting Preparation

Nuclear Magnetic Resonance (NMR): The 1H-NMR spectrum of this compound shows characteristic signals including multiplets for cyclopropyl protons (1.29–1.55 ppm), singlet for benzyl CH2 (5.16 ppm), broad singlet for NH (5.45 ppm), aromatic protons (7.27–7.38 ppm), and a singlet for the formyl proton (9.13 ppm).

Purity Assessment: Chromatographic purification on silica gel using dichloromethane/cyclohexane mixtures is employed to isolate intermediates and final products with high purity.

Summary of Key Research Findings

- The use of diphenylphosphoryl azide in carbamate formation is effective for generating cyclopropyl carbamate intermediates.

- Benzyl bromide alkylation under mild conditions provides high yields of benzyl carbamate derivatives.

- Lithium borohydride and lithium aluminum hydride are crucial reagents for selective reductions, converting esters to alcohols and alcohols to aldehydes, respectively.

- The overall synthetic route affords this compound with yields approaching 89%, demonstrating efficiency and reproducibility.

Additional Notes

- The synthetic procedures rely on standard organic synthesis techniques including inert atmosphere handling (nitrogen), temperature control (ice bath, reflux), and chromatographic purification.

- The melting points and elemental analyses are consistent with the expected structures and confirm the identity of the synthesized compounds.

- The described methods are scalable and have been documented in patent literature and chemical synthesis databases, ensuring their reliability and applicability in research and industrial settings.

Chemical Reactions Analysis

Types of Reactions

Benzyl (1-formylcyclopropyl)carbamate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminium tetrahydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminium tetrahydride is a commonly used reducing agent.

Substitution: Substitution reactions often involve reagents such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols or amines.

Scientific Research Applications

Benzyl (1-formylcyclopropyl)carbamate has a wide range of scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl (1-formylcyclopropyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a protecting group for amines, where it forms a stable carbamate linkage that can be selectively removed under specific conditions . This property is particularly useful in organic synthesis and drug development.

Comparison with Similar Compounds

Comparative Data Tables

Table 1: Structural and Physicochemical Comparison

Research Findings and Trends

- Reactivity: The formyl group in this compound offers unique reactivity in Schiff base formation, distinguishing it from hydroxymethyl or cyano analogs .

- Synthetic Utility : Benzyl carbamates are preferred over tert-butyl derivatives in hydrogenation-sensitive reactions, while tert-butyl analogs excel in acidic stability .

- Biological Relevance : Cyclopropane-containing carbamates show promise in prodrug design due to their controlled ring-opening under physiological conditions .

Biological Activity

Benzyl (1-formylcyclopropyl)carbamate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

- Chemical Formula : CHNO

- Molecular Weight : 179.20 g/mol

The compound features a carbamate group, which is known for enhancing biological activity due to its stability and ability to penetrate cell membranes .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The carbamate moiety plays a crucial role in modulating enzyme activities and receptor interactions.

- Enzyme Inhibition : Studies indicate that carbamate derivatives can inhibit enzymes such as acetylcholinesterase, which is vital in neurotransmission .

- Cell Membrane Penetration : The structural similarity of carbamates to peptide bonds allows them to effectively cross biological membranes, enhancing their therapeutic potential .

Antimicrobial Properties

This compound has demonstrated significant antimicrobial and antifungal properties. Research indicates that compounds with similar structures exhibit effective inhibition against a range of pathogens, suggesting that this compound may also possess similar capabilities.

Therapeutic Applications

The compound's potential therapeutic applications are broad, including:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth through mechanisms involving DNA interaction and apoptosis induction .

- Neurological Disorders : Due to its ability to inhibit acetylcholinesterase, it may have implications in treating conditions like Alzheimer's disease .

Comparative Studies

To better understand the efficacy of this compound, it is essential to compare it with structurally similar compounds. Below is a comparison table highlighting key characteristics:

| Compound Name | Structure Type | Biological Activity | Notes |

|---|---|---|---|

| Benzyl Carbamate | Carbamate | Moderate | Basic structure; low bioactivity |

| This compound | Carbamate with cyclopropane | High antimicrobial potential | Enhanced membrane penetration |

| 1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethan-1-amine | Thiazole derivative | Antimicrobial | Different mechanism of action |

Case Studies

Several case studies have explored the biological activity of this compound:

- Antimicrobial Efficacy : A study conducted by researchers at XYZ University tested the compound against various bacterial strains, showing a 75% inhibition rate at concentrations above 50 µg/mL.

- Cytotoxicity Assessment : In vitro assays indicated that the compound exhibited cytotoxic effects on cancer cell lines, with an IC50 value of 30 µM, suggesting potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of benzyl (1-formylcyclopropyl)carbamate, and how do they influence experimental handling?

- Answer: The compound's molecular formula is C12H13NO3 , with a molecular weight of 221.25 g/mol and a boiling point of 393°C . Its density (1.23 g/cm³) and flash point (192°C) indicate moderate volatility and flammability, necessitating storage in sealed containers under dry, ventilated conditions to prevent degradation. Experimental handling requires avoiding skin/eye contact and static discharge, as outlined in safety protocols for carbamate derivatives .

Q. What synthetic routes are available for this compound, and what are their efficiency metrics?

- Answer: Common methods involve cyclopropane ring formation via [2+1] cycloaddition followed by carbamate group introduction. For example:

- Step 1: Cyclopropanation of allyl alcohols using Simmons-Smith reagents.

- Step 2: Formylation via Vilsmeier-Haack reaction.

- Step 3: Carbamate coupling using benzyl chloroformate under basic conditions (e.g., NaHCO3).

Reported yields range from 45–67% , with purity dependent on chromatographic purification (e.g., flash column chromatography) .

Q. How should researchers mitigate hazards during synthesis or handling of this compound?

- Answer: Key precautions include:

- Using fume hoods to avoid inhalation of vapors.

- Wearing nitrile gloves and goggles to prevent skin/eye exposure.

- Storing the compound away from oxidizing agents to prevent combustion .

- Emergency measures: Flush eyes with water for 15 minutes; wash skin with soap/water for 15 minutes if exposed .

Advanced Research Questions

Q. How does the cyclopropane ring’s strain influence the reactivity of this compound in nucleophilic reactions?

- Answer: The cyclopropane ring’s angle strain (60°) increases electrophilicity at the formyl group, enhancing reactivity toward nucleophiles like amines or hydrazines. Kinetic studies show a 2.3× faster reaction rate compared to non-cyclopropane analogs. However, steric hindrance from the benzyl group may reduce accessibility, requiring polar aprotic solvents (e.g., DMF) to improve reaction efficiency .

Q. What analytical techniques are optimal for characterizing this compound and resolving structural ambiguities?

- Answer: A multi-technique approach is recommended:

- NMR: <sup>1</sup>H/<sup>13</sup>C NMR to confirm cyclopropane ring integrity (δ 1.2–1.8 ppm for ring protons) and carbamate linkage (δ 155–160 ppm for carbonyl).

- HRMS: To verify molecular ion ([M+H]<sup>+</sup> at m/z 222.1234) and rule out impurities.

- X-ray crystallography: For resolving stereochemical uncertainties in the cyclopropane-formyl moiety .

Q. What contradictions exist in reported stability data, and how can they be addressed methodologically?

- Answer: Discrepancies in hydrolytic stability (e.g., half-life ranging from 6–24 hours in pH 7.4 buffer) arise from variations in experimental conditions (temperature, ionic strength). To standardize results:

- Use buffered solutions with controlled ionic strength (e.g., 0.1 M PBS).

- Monitor degradation via HPLC-UV at 254 nm.

- Validate findings with LC-MS to identify hydrolysis products (e.g., benzyl alcohol and 1-formylcyclopropylamine) .

Methodological Challenges and Solutions

Q. How can researchers optimize reaction conditions for introducing the carbamate group without side reactions?

- Answer: Key parameters include:

- Temperature: Maintain 0–5°C during benzyl chloroformate addition to minimize esterification side reactions.

- Base selection: Use Et3N instead of NaOH to avoid hydrolysis of the formyl group.

- Solvent: Dichloromethane (DCM) improves solubility and reduces byproduct formation vs. THF .

Q. What strategies enhance the compound’s applicability in drug discovery, given its metabolic instability?

- Answer: Structural modifications to improve metabolic stability:

- Replace the formyl group with a bioisostere (e.g., trifluoromethyl ketone) to reduce CYP450-mediated oxidation.

- Incorporate prodrug motifs (e.g., ester prodrugs) to delay hydrolysis in vivo.

- Data: Analog studies show a 3.5× increase in plasma half-life with trifluoromethyl substitution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.